molecular formula C22H27N3O6S2 B11670373 1-[(4-Sulfamoylphenyl)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate

1-[(4-Sulfamoylphenyl)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate

Cat. No.: B11670373
M. Wt: 493.6 g/mol
InChI Key: SJJHJPKLIXLVHQ-UHFFFAOYSA-N
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Description

1-[(4-Sulfamoylphenyl)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes sulfamoylphenyl, carbamoyl, methylsulfanyl, and phenylformamido groups, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-[(4-Sulfamoylphenyl)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the sulfamoylphenyl and carbamoyl intermediates, followed by their coupling with the propyl and butanoate moieties. Industrial production methods may involve the use of flow microreactors to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(4-Sulfamoylphenyl)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Sulfamoylphenyl)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-[(4-Sulfamoylphenyl)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate include:

These compounds share some structural similarities but differ in their specific functional groups and overall structure, which can lead to different chemical and biological properties

Properties

Molecular Formula

C22H27N3O6S2

Molecular Weight

493.6 g/mol

IUPAC Name

[1-oxo-1-(4-sulfamoylanilino)butan-2-yl] 2-benzamido-4-methylsulfanylbutanoate

InChI

InChI=1S/C22H27N3O6S2/c1-3-19(21(27)24-16-9-11-17(12-10-16)33(23,29)30)31-22(28)18(13-14-32-2)25-20(26)15-7-5-4-6-8-15/h4-12,18-19H,3,13-14H2,1-2H3,(H,24,27)(H,25,26)(H2,23,29,30)

InChI Key

SJJHJPKLIXLVHQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC(=O)C(CCSC)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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